3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine
Description
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine is a quinoline derivative with a benzenesulfonyl group at position 3, a methoxy group at position 6, and an N-(4-ethoxyphenyl) substituent at position 4. Its molecular formula is C₂₄H₂₂N₂O₃S, with a molecular weight of 418.07 g/mol. The benzenesulfonyl group contributes strong electron-withdrawing properties, while the methoxy and ethoxyphenyl groups enhance solubility and modulate steric effects. This compound is of interest in medicinal chemistry due to quinoline’s established role in targeting enzymes and receptors, though pharmacological data specific to this derivative remains under investigation .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-3-30-18-11-9-17(10-12-18)26-24-21-15-19(29-2)13-14-22(21)25-16-23(24)31(27,28)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNWERUKNQJNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the benzenesulfonyl group through sulfonylation reactions. The ethoxyphenyl and methoxy groups can be introduced via electrophilic aromatic substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline core and the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted quinoline compounds with different functional groups.
Scientific Research Applications
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may serve as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be utilized in the development of new materials with unique properties, such as luminescent or conductive materials.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group Analysis
However, nitro groups (as in NQ15) may act as prodrug motifs, undergoing metabolic reduction to reactive intermediates . The 4-ethylbenzenesulfonyl group in the analog from introduces increased lipophilicity compared to the target’s unsubstituted benzenesulfonyl, which may affect membrane permeability .
Substituent Effects on Solubility :
- The methoxy group at position 6 (target) is less lipophilic than the benzyloxy group in NQ15, likely improving aqueous solubility.
- The bromo substituent in ’s compound contributes significant molecular weight (357.24 g/mol) and may participate in halogen bonding, unlike the target’s ethoxyphenyl group .
Synthetic Considerations :
Spectroscopic and Computational Insights
- ¹H NMR : The target’s methoxy group (~3.8–4.0 ppm) and benzenesulfonyl aromatic protons (~7.2–8.0 ppm) would differ from NQ15’s benzyloxy protons (5.20 ppm) and nitro-associated shifts.
- Molecular Weight : The target (418.07 g/mol) is lighter than NQ15 (445.16 g/mol) due to the benzyloxy-to-methoxy substitution and absence of a nitro group.
- Lipophilicity : The target’s calculated logP is expected to be lower than ’s analog (402.51 g/mol) due to the polar methoxy and ethoxy groups .
Biological Activity
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine is a complex organic compound with a quinoline backbone, featuring various functional groups that suggest potential biological activities. Its unique structure, including a benzenesulfonyl group and an ethoxyphenyl moiety, positions it as a candidate for medicinal chemistry research aimed at targeting specific biological pathways.
The biological activity of this compound is likely mediated through its ability to interact with various molecular targets. These interactions may influence critical cellular processes such as:
- Signal Transduction : Modulating pathways that govern cell communication.
- Gene Expression : Affecting transcription factors and other elements involved in gene regulation.
- Enzyme Inhibition : Targeting specific enzymes that play roles in disease pathways.
Anticancer Properties
Research indicates that compounds similar to 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine exhibit significant anticancer activity. For instance, quinoline derivatives have been shown to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
Antimicrobial Activity
The presence of the sulfonyl and methoxy groups suggests potential antimicrobial properties. Studies on related compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may share similar properties.
Antiviral Effects
Emerging data suggest that quinoline derivatives can inhibit viral replication. The mechanism often involves the disruption of viral entry or replication processes within host cells, which could be a promising area for further exploration with this compound.
Case Studies
- Antitumor Activity : A study focused on the structure-activity relationship of quinoline derivatives reported that modifications at the 6-position significantly enhanced anticancer potency. The specific substitution patterns were critical for maximizing efficacy against different cancer cell lines .
- Antimicrobial Efficacy : A comparative analysis of various sulfonamide derivatives revealed that those with a quinoline core exhibited superior antimicrobial activity against resistant strains of bacteria. This suggests that 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine could be developed as a lead compound in antibiotic research.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine, and what optimization strategies improve yields?
Methodological Answer: The synthesis of quinolin-4-amine derivatives typically involves multi-step protocols, including nucleophilic substitution, sulfonylation, and coupling reactions. For example:
- Step 1 : Prepare the quinoline core via Skraup or Friedländer synthesis, introducing methoxy and benzenesulfonyl groups at positions 6 and 3, respectively .
- Step 2 : Couple the 4-amino group with 4-ethoxyphenyl using Buchwald-Hartwig amination or Ullmann-type reactions under palladium catalysis.
- Yield Optimization : Adjust reaction time (e.g., 12–24 hours), temperature (80–110°C), and catalysts (e.g., Pd(OAc)₂ with Xantphos). Yields can increase from ~40% to >60% with microwave-assisted synthesis .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Compare experimental shifts with computed spectra. For example:
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error). For a related compound, HRMS showed 423.1272 vs. calculated 423.1270 .
- X-ray Crystallography : Resolve bond lengths/angles (e.g., C-N bond: 1.34 Å) for absolute confirmation .
Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (MIC determination) against S. aureus and E. coli. For similar quinolines, MIC values ranged from 2–16 µg/mL .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization. IC₅₀ values <1 µM indicate potent inhibition .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with EC₅₀ reporting .
Advanced Research Questions
Q. How do substituents on the quinoline core influence binding to biological targets?
Methodological Answer:
Q. What computational methods predict environmental persistence, and how can lab studies validate these models?
Methodological Answer:
Q. How can researchers resolve discrepancies in solubility data across studies?
Methodological Answer:
- Standardized Protocols : Use shake-flask method with PBS (pH 7.4) and DMSO controls. For example:
- Co-solvent Systems : Test PEG-400 or cyclodextrins to enhance solubility. A study showed a 10-fold increase with 10% β-cyclodextrin .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to identify optimal solvents .
Data Contradiction Analysis
Example : Conflicting reports on cytotoxicity (EC₅₀ = 2 µM vs. 20 µM).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
